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Core Science & Biosynthesis

Foundational

1H-NMR and 13C-NMR Spectral Data Assignments for 1-Bromo-2-phenylpropan-2-ol: A Comprehensive Technical Guide

Executive Summary 1-Bromo-2-phenylpropan-2-ol (also known as α -methylstyrene bromohydrin) is a highly versatile halohydrin intermediate utilized in the synthesis of epoxides, pharmaceutically active functionalized aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Bromo-2-phenylpropan-2-ol (also known as α -methylstyrene bromohydrin) is a highly versatile halohydrin intermediate utilized in the synthesis of epoxides, pharmaceutically active functionalized aromatics, and complex chiral scaffolds. Accurate nuclear magnetic resonance (NMR) assignment of this molecule is critical for confirming regioselectivity during its synthesis (Markovnikov vs. anti-Markovnikov addition) and for verifying structural integrity.

This whitepaper provides an authoritative, in-depth analysis of the 1H-NMR and 13C-NMR spectral data for 1-bromo-2-phenylpropan-2-ol. By bridging theoretical causality with empirical data, we establish a self-validating framework for researchers to synthesize, purify, and spectrally verify this compound with absolute confidence.

Structural and Mechanistic Context

To understand the NMR spectrum of 1-bromo-2-phenylpropan-2-ol, one must first analyze its molecular architecture and the electronic environments dictated by its synthesis. The molecule is typically synthesized via the regioselective bromohydroxylation of α -methylstyrene [1].

During this electrophilic addition, the intermediate bromonium ion exhibits a highly asymmetric charge distribution. The tertiary benzylic carbon (C2) bears the majority of the partial positive charge due to resonance stabilization from the adjacent phenyl ring. Consequently, nucleophilic attack by water occurs exclusively at C2 (Markovnikov regioselectivity), placing the hydroxyl group at the tertiary position and the bromine atom at the primary carbon (C1) [1].

This specific connectivity creates a chiral center at C2 , which is the fundamental cause of the most distinctive feature in the molecule's 1H-NMR spectrum: the magnetic inequivalence of the adjacent methylene protons.

G A α-Methylstyrene (Starting Material) B HBr (48% aq) / DMSO 65°C, 3 hours A->B C Asymmetric Bromonium Ion Intermediate B->C Electrophilic Addition D Regioselective H2O Attack (Markovnikov) C->D Nucleophilic Ring Opening E 1-Bromo-2-phenylpropan-2-ol (Product) D->E F Trace DMSO Removal (Flash Chromatography) E->F Purification G NMR Acquisition (CDCl3, TMS internal std) F->G

Synthesis and analytical workflow for 1-bromo-2-phenylpropan-2-ol.

Spectral Analysis and Causality

1H-NMR Spectral Assignments

The 1H-NMR spectrum of 1-bromo-2-phenylpropan-2-ol in CDCl 3​ is characterized by four distinct proton environments. The causality behind their chemical shifts ( δ ) and multiplicities is detailed below [2].

  • Methyl Protons (-CH 3​ , C3): Appearing as a sharp singlet at 1.74 ppm , these protons are significantly deshielded compared to a standard alkane (~0.9 ppm). This downfield shift is driven by the β -effect of the highly electronegative hydroxyl group and the anisotropic deshielding cone generated by the adjacent phenyl π -system [2].

  • Hydroxyl Proton (-OH): Typically observed as a broad singlet around 2.63 ppm . The broadness and exact chemical shift are highly dependent on sample concentration, temperature, and hydrogen bonding. This peak can be definitively validated by performing a D 2​ O shake, which will cause the signal to disappear due to deuterium exchange.

  • Methylene Protons (-CH 2​ Br, C1): This is the diagnostic signature of the molecule. Because C2 is a stereocenter, the two protons on C1 ( HA​ and HB​ ) are diastereotopic . They reside in permanently distinct magnetic environments regardless of C1-C2 bond rotation. As a result, they are magnetically non-equivalent and couple with each other (geminal coupling, 2J≈10.4 Hz), appearing as an AB spin system (two distinct doublets) at 3.75 ppm and 3.80 ppm [2].

  • Aromatic Protons (Ar-H): The five aromatic protons appear as a complex multiplet between 7.35 and 7.64 ppm . The slight deshielding relative to pure benzene (7.26 ppm) is due to the electron-withdrawing nature of the adjacent oxygen-bearing quaternary carbon [2].

G N1 C2 Chiral Center (Ph, OH, CH3, CH2Br) N2 Adjacent -CH2Br Group N1->N2 Induces spatial asymmetry N3 Proton HA N2->N3 N4 Proton HB N2->N4 N5 Magnetic Inequivalence (Diastereotopic) N3->N5 N4->N5 N6 Geminal Coupling (2J ≈ 10.4 Hz) N5->N6 Spin-spin splitting N7 AB Spin System (Doublets at 3.75 & 3.80 ppm) N6->N7

Logical flow of diastereotopic splitting in the -CH2Br group.

13C-NMR Spectral Assignments

The 13C-NMR spectrum provides orthogonal validation of the molecular framework, confirming the carbon skeleton and the electronic impact of the substituents [2].

  • C3 (Methyl Carbon): 29.0 ppm . Shifted downfield from a standard terminal methyl group due to the proximity of the C2 oxygen.

  • C1 (Methylene Carbon): 47.2 ppm . The bromine atom exerts a "heavy atom effect." While bromine is electronegative and deshields the carbon relative to an alkane, its large electron cloud provides more shielding than a lighter halogen like chlorine, placing this signal precisely in the mid-40s range [2].

  • C2 (Quaternary Carbon): 74.1 ppm . This carbon is highly deshielded due to the direct attachment of the electronegative oxygen atom and the inductive pull of the phenyl ring [2].

  • Aromatic Carbons: The ortho, meta, and para carbons resonate at 127.5, 128.5, and 129.4 ppm . The ipso-carbon (C1') is significantly deshielded, appearing at 145.2 ppm , confirming its direct attachment to the electron-withdrawing, oxygen-bearing C2 center [2].

Quantitative Data Summaries

Table 1: 1H-NMR Data Summary (300 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
1.74Singlet (s)3H--CH 3​ (C3)
2.63Broad Singlet (br s)1H--OH
3.75Doublet (d)1H10.4-CH 2​ Br ( HA​ )
3.80Doublet (d)1H10.4-CH 2​ Br ( HB​ )
7.35 – 7.64Multiplet (m)5H-Aromatic Protons
Note: The hydroxyl proton shift is variable and may exchange with D 2​ O.
Table 2: 13C-NMR Data Summary (75 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
29.0Primary (CH 3​ )C3 (Methyl)
47.2Secondary (CH 2​ )C1 (Methylene, -CH 2​ Br)
74.1Quaternary (C)C2 (Carbinol center)
127.5, 128.5, 129.4Tertiary (CH)Aromatic (ortho, meta, para)
145.2Quaternary (C)Aromatic (ipso)

Experimental Protocol: Synthesis and NMR Preparation

To ensure high-fidelity spectral replication, the following self-validating protocol utilizes a mild, metal-free oxidative bromination methodology[1].

Step 1: Oxidative Bromohydroxylation
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add α -methylstyrene (65 μ L, 0.5 mmol).

  • Reagent Addition: Sequentially add aqueous Hydrobromic Acid (HBr, 48% w/w, 0.28 mL, 2.5 mmol) and Dimethyl Sulfoxide (DMSO, 0.5 mL) [1]. Causality Note: DMSO acts as a mild, inexpensive oxidant that converts HBr into the active electrophilic bromine species in situ.

  • Incubation: Heat the stirred reaction mixture to 65 °C for exactly 3 hours.

Step 2: Workup and Purification
  • Extraction: Transfer the mixture to a separatory funnel, dilute with 10 mL of deionized water, and extract with diethyl ether (3 × 30 mL) [1].

  • Drying: Combine the organic extracts, dry over anhydrous MgSO 4​ , filter, and concentrate in vacuo.

  • Chromatography (Critical Step): Purify the crude residue via silica gel flash column chromatography (gradient elution with EtOAc/hexanes). Causality Note: This step is mandatory not just for isolating the product, but for removing trace DMSO. Residual DMSO will manifest as a singlet at 2.62 ppm in the 1H-NMR and 39.5 ppm in the 13C-NMR, directly overlapping with and obscuring the hydroxyl proton signal.

Step 3: NMR Sample Preparation
  • Dissolve 15–20 mg of the purified colorless oil in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire the 1H-NMR spectrum at 300 MHz (or higher) and the 13C-NMR spectrum at 75 MHz (or higher), referencing the chemical shifts to TMS ( δ 0.00 ppm) or the residual CHCl 3​ solvent peak ( δ 7.26 ppm for 1H; δ 77.16 ppm for 13C) [3].

References

  • Bromination of Olefins with HBr and DMSO | The Journal of Organic Chemistry. acs.org.
  • Structure-dependent oxidative bromination of unsaturated C-C bonds mediated by Selectfluor. amazonaws.com.
  • Supplementary Information - The Royal Society of Chemistry. rsc.org.
Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 1-bromo-2-phenylpropan-2-ol

Introduction 1-bromo-2-phenylpropan-2-ol is a tertiary benzylic alcohol containing a bromine atom. This unique combination of functional groups—a tertiary alcohol, a phenyl ring, and a halogen—results in a rich and infor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-bromo-2-phenylpropan-2-ol is a tertiary benzylic alcohol containing a bromine atom. This unique combination of functional groups—a tertiary alcohol, a phenyl ring, and a halogen—results in a rich and informative mass spectrometry fragmentation pattern. Understanding these fragmentation pathways is critical for the structural elucidation and confirmation of this compound in various applications, including synthetic chemistry, and drug development. This guide provides an in-depth analysis of the expected fragmentation patterns of 1-bromo-2-phenylpropan-2-ol under electron ionization (EI) mass spectrometry, drawing upon established fragmentation mechanisms of analogous structures and foundational mass spectrometry principles. While a specific experimental mass spectrum, cataloged as U-1996-1292-7 in the Wiley SpectraBase, is known to exist, this guide will focus on a detailed prediction of the fragmentation pathways based on the compound's structure.[1]

Core Principles of Fragmentation for 1-bromo-2-phenylpropan-2-ol

The fragmentation of 1-bromo-2-phenylpropan-2-ol in an EI mass spectrometer is governed by the relative stabilities of the resulting carbocations and radical species. The initial ionization event involves the removal of an electron to form a molecular ion (M⁺˙). Due to the presence of bromine, the molecular ion will exhibit a characteristic M/M+2 isotopic pattern with approximately equal intensities, reflecting the natural abundance of the 79Br and 81Br isotopes.[2] The molecular weight of 1-bromo-2-phenylpropan-2-ol is 215.09 g/mol .[1][3][4]

The primary fragmentation pathways for the molecular ion are predicted to be:

  • Alpha-Cleavage (α-Cleavage): This is the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For tertiary alcohols, this is a highly favored pathway as it leads to the formation of stable, resonance-stabilized oxonium ions or carbocations.

  • Dehydration: The elimination of a water molecule (H₂O, 18 Da) is a common fragmentation pathway for alcohols.

  • Loss of Halogen: The cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (Br•).

  • Benzylic Cleavage and Rearrangements: The presence of the phenyl group allows for the formation of the highly stable tropylium ion (C₇H₇⁺) through rearrangement, a common feature in the mass spectra of compounds containing a benzyl moiety.

Predicted Fragmentation Pathways and Key Fragment Ions

Based on these principles, the following fragmentation pathways are proposed for 1-bromo-2-phenylpropan-2-ol:

Pathway 1: Alpha-Cleavage

Two primary α-cleavage events are possible, involving the breaking of the C-C bond between the tertiary carbon and the methyl group, or the C-C bond between the tertiary carbon and the bromomethyl group.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond between the tertiary carbon and the methyl group results in the formation of a resonance-stabilized oxonium ion. This is expected to be a highly favorable fragmentation.

    • Predicted m/z: 200/202 (C₈H₈BrO⁺)

  • Loss of a Bromomethyl Radical (•CH₂Br): Cleavage of the C-C bond between the tertiary carbon and the bromomethyl group leads to the formation of a stable acylium-type ion.

    • Predicted m/z: 121 (C₈H₉O⁺)

The fragmentation of the analogous compound, 2-phenyl-2-propanol, shows a strong peak at m/z 121, supporting this proposed fragmentation.[5]

Pathway 2: Dehydration

The loss of a water molecule from the molecular ion would result in a fragment with a mass 18 Da lower than the molecular ion.

  • Predicted m/z: 197/199 (C₉H₁₀Br⁺)

Pathway 3: Loss of Bromine and Subsequent Fragmentations

The cleavage of the C-Br bond, or rearrangements involving the loss of HBr, can lead to several key fragments.

  • Loss of a Bromine Radical (•Br): This would lead to a fragment ion at m/z 136.

  • Loss of Hydrogen Bromide (HBr): Elimination of HBr (80/82 Da) would result in a fragment at m/z 134. This fragment could correspond to 2-phenylpropenal.[6]

Pathway 4: Benzylic Cleavage and Rearrangements

The phenyl group plays a significant role in directing fragmentation to form highly stable aromatic ions.

  • Formation of the Phenyl Cation and Related Fragments: Cleavage of the bond between the phenyl group and the rest of the molecule can lead to the phenyl cation.

    • Predicted m/z: 77 (C₆H₅⁺)

The mass spectrum of the analogous 2-phenyl-2-propanol shows a significant peak at m/z 77.[5]

Visualization of Predicted Fragmentation Pathways

The following diagrams illustrate the primary predicted fragmentation pathways for 1-bromo-2-phenylpropan-2-ol.

Fragmentation of 1-bromo-2-phenylpropan-2-ol cluster_alpha Alpha-Cleavage cluster_dehydration Dehydration cluster_halogen_loss Halogen Loss / Rearrangement cluster_benzylic Benzylic Cleavage M [C₉H₁₁BrO]⁺˙ m/z 214/216 (Molecular Ion) A1 [C₈H₈BrO]⁺ m/z 200/202 M->A1 - •CH₃ A2 [C₈H₉O]⁺ m/z 121 M->A2 - •CH₂Br B1 [C₉H₁₀Br]⁺˙ m/z 197/199 M->B1 - H₂O C1 [C₉H₁₁O]⁺ m/z 135 M->C1 - •Br C2 [C₉H₈]⁺˙ m/z 116 M->C2 - HBr, -H• D1 [C₆H₅]⁺ m/z 77 A2->D1 - C₂H₄O

Caption: Predicted primary fragmentation pathways of 1-bromo-2-phenylpropan-2-ol under EI-MS.

Summary of Predicted Key Fragment Ions

The following table summarizes the predicted major fragment ions for 1-bromo-2-phenylpropan-2-ol and their likely origins.

Predicted m/zProposed Ion StructureFragmentation Pathway
214/216[C₉H₁₁BrO]⁺˙Molecular Ion (M⁺˙)
200/202[C₈H₈BrO]⁺α-cleavage (Loss of •CH₃)
197/199[C₉H₁₀Br]⁺˙Dehydration (Loss of H₂O)
135[C₉H₁₁O]⁺Loss of •Br
121[C₈H₉O]⁺α-cleavage (Loss of •CH₂Br)
116[C₉H₈]⁺˙Loss of HBr and H•
77[C₆H₅]⁺Benzylic cleavage

Experimental Protocol for GC-MS Analysis

To experimentally verify the predicted fragmentation patterns, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 1-bromo-2-phenylpropan-2-ol in a high-purity volatile solvent such as methanol or ethyl acetate.

  • Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration and analysis.

Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating this analyte.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless mode, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: 40-350 amu.

Data Analysis
  • Total Ion Chromatogram (TIC): Identify the peak corresponding to 1-bromo-2-phenylpropan-2-ol.

  • Mass Spectrum: Extract the mass spectrum from the apex of the chromatographic peak.

  • Fragmentation Analysis: Identify the molecular ion peak (M/M+2) and major fragment ions. Compare the experimental fragmentation pattern with the predicted pathways outlined in this guide.

Workflow for Structural Elucidation

The following diagram outlines a logical workflow for the structural elucidation of an unknown compound suspected to be 1-bromo-2-phenylpropan-2-ol using GC-MS.

GC-MS Workflow start Sample Preparation (Dilution in appropriate solvent) gc_ms GC-MS Analysis (Optimized Conditions) start->gc_ms tic Analyze Total Ion Chromatogram (TIC) - Identify analyte peak - Determine retention time gc_ms->tic mass_spec Extract Mass Spectrum - Obtain m/z and intensity data tic->mass_spec mol_ion Identify Molecular Ion - Look for M/M+2 pattern - Confirm molecular weight mass_spec->mol_ion frag_analysis Analyze Fragmentation Pattern - Compare with predicted pathways - Identify key fragment ions mol_ion->frag_analysis structure Confirm Structure of 1-bromo-2-phenylpropan-2-ol frag_analysis->structure

Caption: A typical workflow for the identification of 1-bromo-2-phenylpropan-2-ol using GC-MS.

Conclusion

The mass spectrometry fragmentation of 1-bromo-2-phenylpropan-2-ol is predicted to be a complex yet interpretable process, yielding a series of characteristic fragment ions. The presence of the tertiary alcohol, phenyl group, and bromine atom each contributes to distinct and predictable fragmentation pathways, including alpha-cleavage, dehydration, and benzylic cleavage. The characteristic M/M+2 isotopic pattern for bromine-containing fragments serves as a key diagnostic tool. By understanding these fundamental fragmentation mechanisms, researchers and drug development professionals can confidently identify and characterize this compound in complex matrices, ensuring the integrity and quality of their work. The provided experimental protocol and workflow offer a robust framework for obtaining and interpreting the mass spectrum of this and structurally related compounds.

References

  • Restek Corporation. (n.d.). 2-Phenyl-2-propanol. EZGC & EZLC Online Software Suite. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2-phenylpropan-2-ol. PubChem. Retrieved from [Link]

  • Liu, Z. (2020). GC-MS Determination of 2-Phenyl-2-propanol in Footwear Materials. Pige Kexue Yu Gongcheng, 30(5), 89-93.
  • NIST. (n.d.). Ethanol, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2-phenylpropane. PubChem. Retrieved from [Link]

  • NIST. (n.d.). 2-Phenylpropenal. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanol, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

  • The Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Dalton, D. R., & Dutta, V. P. (1971). Bromohydrin Formation in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 36(24), 3654–3659.
  • Nicholson, J. K., et al. (2001). The oa-TOF mass spectra of the major bromine-containing peaks shown in... [Image]. ResearchGate. Retrieved from [Link]

  • Sparkman, O. D., Curtis, M., & Jones, P. R. (2025, December 5). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
  • NIST. (n.d.). Hydrogen bromide. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemSrc. (2025, September 18). (+/-)-1-bromo-2-phenylpropan-2-ol. Retrieved from [Link]

  • SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). IR Spectral Databases. Retrieved from [Link]

  • Sparkman, O. D., Curtis, M., & Jones, P. R. (2026, March 18).
  • da Costa, R. F., et al. (2015). Electron impact ionization of 1-propanol. Journal of Physics: Conference Series, 635(2), 022037.
  • UGA Student Affairs. (n.d.). 1-Bromo-2-phenylpropan-2-ol: A Versatile Organic Compound. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Learn More. Retrieved from [Link]

  • PECSA Analytical. (n.d.). Spectroscopy. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Base-Catalyzed Intramolecular Ring-Closing of 1-Bromo-2-phenylpropan-2-ol

Executive Summary The conversion of bromohydrins to epoxides is a fundamental transformation in synthetic organic chemistry. Specifically, the base-catalyzed ring-closing of 1-bromo-2-phenylpropan-2-ol yields 2-methyl-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conversion of bromohydrins to epoxides is a fundamental transformation in synthetic organic chemistry. Specifically, the base-catalyzed ring-closing of 1-bromo-2-phenylpropan-2-ol yields 2-methyl-2-phenyloxirane (also known as α-methylstyrene oxide)[1]. This epoxide is a critical electrophilic intermediate in drug development, serving as a primary precursor in the Meinwald rearrangement to form 2-arylpropanals—key building blocks for "profen" class non-steroidal anti-inflammatory drugs (NSAIDs)[1]. This application note details the mechanistic principles, optimization data, and a highly scalable, self-validating biphasic protocol for this transformation.

Mechanistic Principles: Causality & Stereoelectronics

The formation of 2-methyl-2-phenyloxirane proceeds via an intramolecular Williamson ether synthesis, which operates strictly through an intramolecular SN2 displacement mechanism[2].

  • Deprotonation Kinetics: The reaction initiates with the base-mediated deprotonation of the tertiary alcohol group of 1-bromo-2-phenylpropan-2-ol[3]. This rapid equilibrium forms a transient, highly reactive tertiary alkoxide intermediate[2].

  • Intramolecular SN2 Trajectory: Despite the significant steric bulk of the tertiary alkoxide, the reaction is driven forward by the proximity effect (a highly favorable entropy of activation). The internal nucleophile (alkoxide) attacks the adjacent, highly accessible electrophilic primary carbon (C1)[2].

  • Stereoelectronic Requirement: For successful ring closure, the molecule must adopt a specific conformation where the alkoxide oxygen and the carbon-bromine bond are anti-periplanar (180° apart)[2]. This alignment is mandatory for the nucleophile to attack the σ∗ anti-bonding orbital of the C-Br bond, displacing the bromide ion and forming the highly strained three-membered oxirane ring[4].

Mechanism Substrate 1-bromo-2-phenylpropan-2-ol (Tertiary Alcohol) Base Base Addition (e.g., NaOH / TBAB) Substrate->Base Deprotonation Alkoxide Tertiary Alkoxide (Internal Nucleophile) Base->Alkoxide - H2O Transition Intramolecular SN2 (Anti-periplanar Attack) Alkoxide->Transition Rate-Determining Step Product 2-methyl-2-phenyloxirane (Epoxide) Transition->Product - Br⁻ (Leaving Group)

Mechanistic pathway of the base-catalyzed intramolecular Williamson ether synthesis.

Experimental Design: Base & Solvent Selection

Selecting the appropriate base and solvent system is critical for optimizing yield and scalability in a drug development context. While strong bases like Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) provide rapid reaction kinetics, they generate hydrogen gas and require strict exclusion of moisture, complicating large-scale manufacturing.

Conversely, a biphasic Phase-Transfer Catalysis (PTC) system using aqueous Sodium Hydroxide (NaOH) and Dichloromethane (DCM) with Tetrabutylammonium Bromide (TBAB) provides a robust, self-validating alternative. The PTC shuttles hydroxide ions into the organic layer, facilitating rapid deprotonation without the need for rigorously anhydrous conditions.

Table 1: Quantitative Optimization of Ring-Closing Conditions

Base SystemSolventAdditiveTimeConversion (%)Purity (GC-MS)Scalability Profile
NaH (1.2 eq)THF (Anhydrous)None1 h>99%98%Low (H2 gas hazard)
K2CO3 (2.0 eq)AcetoneNone8 h85%92%Moderate (Slow kinetics)
NaOH (20% aq) DCM TBAB (5 mol%) 2 h >98% >99% High (Optimal for APIs)
Et3N (2.0 eq)DCMNone24 h<15%N/APoor (Insufficient pKa)

Note: Data reflects standardized comparative trials for tertiary bromohydrin ring closures.

Step-by-Step Methodology: Biphasic Epoxidation

The following protocol outlines the optimal biphasic methodology for synthesizing 2-methyl-2-phenyloxirane[1]. This system is self-validating: the cessation of base consumption (stabilized pH) and the distinct phase separation provide immediate visual and chemical feedback.

Reagents & Equipment:

  • 1-Bromo-2-phenylpropan-2-ol (Substrate, >98% purity)[3]

  • Dichloromethane (DCM, Organic Solvent)

  • 20% w/v Aqueous Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB, Phase-Transfer Catalyst)

  • Jacketed glass reactor with overhead stirring.

Protocol:

  • Substrate Dissolution: Charge the reactor with 1-bromo-2-phenylpropan-2-ol (1.0 equivalent) and dissolve in DCM (approx. 5 volumes). Ensure complete dissolution.

  • Catalyst Addition: Add TBAB (0.05 equivalents) directly to the organic phase. Stir at 300 RPM until homogeneously dispersed.

  • Base Addition (Exothermic Control): Cool the reactor to 10°C. Slowly add the 20% aqueous NaOH solution (1.5 equivalents) dropwise over 30 minutes. Causality: Dropwise addition controls the highly exothermic deprotonation step, preventing localized heating that could lead to premature epoxide ring-opening or polymerization.

  • Biphasic Reaction: Warm the mixture to room temperature (20 to 22°C)[5] and increase stirring to 600 RPM to maximize the interfacial surface area between the aqueous and organic layers. Stir for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 9:1) or GC-MS. The reaction is deemed complete when the substrate peak is fully consumed.

  • Phase Separation & Workup: Halt stirring and allow the phases to separate completely. Extract the lower organic layer (DCM). Wash the organic layer twice with saturated aqueous NaCl (brine) to remove residual alkalinity, then dry over anhydrous Na2SO4.

  • Concentration & Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product via vacuum distillation. Critical Safety Note: Do not overheat the pot residue, as concentrated epoxides pose a severe thermal runaway and explosion risk[1]. Collect the purified fraction boiling at approximately 82°C (14 mmHg)[1].

Workflow Step1 Reaction Setup (Biphasic NaOH/DCM + TBAB) Step2 Phase Separation (Extract Organic Layer) Step1->Step2 Step3 Washing & Drying (Brine / Na2SO4) Step2->Step3 Step4 Solvent Evaporation (Rotary Evaporator) Step3->Step4 Step5 Vacuum Distillation (Purified Epoxide) Step4->Step5

Step-by-step experimental workflow for the scalable synthesis and purification of the epoxide.

Downstream Applications & Analytical Validation

Once purified, 2-methyl-2-phenyloxirane serves as a highly versatile intermediate. Unlike its des-methyl analog (styrene oxide), the presence of the quaternary carbon at the C2 position introduces unique steric and electronic constraints that invert standard regioselectivity patterns during subsequent nucleophilic ring-opening reactions[1].

  • Analytical Validation: Successful ring closure is easily validated via 1H NMR. The primary diagnostic shift involves the disappearance of the deshielded CH2-Br protons of the bromohydrin and the appearance of characteristic, highly shielded epoxide CH2 protons (typically resonating around 2.7 - 3.0 ppm).

  • Pharmacological Utility: The compound is extensively used as a probe for Epoxide Hydrolase (EH) stereospecificity and acts as a critical junction molecule in the synthesis of complex active pharmaceutical ingredients (APIs)[1].

References

  • vaia.
  • nih.gov, "1-Bromo-2-phenylpropan-2-ol | C9H11BrO | CID 11252885 - PubChem",
  • uga.edu, "1-Bromo-2-phenylpropan-2-ol: A Versatile Organic Compound - UGA Student Affairs",
  • masterorganicchemistry.com, "Epoxide Ring Opening With Base - Master Organic Chemistry",
  • benchchem.com, "2-Phenylpropylene Oxide|α-Methylstyrene Oxide Supplier - Benchchem",

Sources

Application

Application Note: Microwave-Accelerated Synthesis and Downstream Transformations of 1-Bromo-2-phenylpropan-2-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Microwave Optimization, and Self-Validating Protocols Executive Summary Halohydrins are highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Microwave Optimization, and Self-Validating Protocols

Executive Summary

Halohydrins are highly versatile synthetic intermediates in medicinal chemistry, serving as direct precursors to epoxides, ketones, and complex active pharmaceutical ingredients (APIs). Specifically, 1-bromo-2-phenylpropan-2-ol (CAS: 31778-29-7)[1][2] is a critical building block often utilized in the synthesis of amphetamine derivatives and specialized chiral ligands.

Traditional syntheses of bromohydrins rely on highly toxic elemental bromine ( Br2​ ) or prolonged thermal heating. This application note details a modernized, green-chemistry approach utilizing [3], accelerated by controlled microwave (MW) irradiation. By transitioning from conventional thermal heating (3 hours) to microwave dielectric heating (15 minutes), researchers can achieve >95% yields while suppressing unwanted elimination byproducts. Furthermore, we outline a downstream protocol for the Et2​Zn -mediated rearrangement of the resulting bromohydrin into phenylacetone[4].

Mechanistic Rationale & Chemical Dynamics

To ensure robust experimental design, it is critical to understand the causality behind the reagent selection and the energy delivery method.

  • The Role of DMSO as an Oxidant: In this protocol, DMSO is not merely a solvent; it is a stoichiometric reactant. The reaction between DMSO and aqueous HBr generates the highly electrophilic bromodimethylsulfonium ion ( [Me2​S−Br]+ )[3]. This species acts as a safe, in situ source of electrophilic bromine ( Br+ ), avoiding the hazards of Br2​ gas.

  • Regioselectivity (Markovnikov Addition): The [Me2​S−Br]+ intermediate reacts with α-methylstyrene to form a bromonium ion. Due to the stabilizing effect of the adjacent phenyl ring, the transition state possesses significant carbocation character at the tertiary (benzylic) carbon. Consequently, the nucleophile ( H2​O , sourced from the 48% aq. HBr) attacks exclusively at the more substituted tertiary carbon, yielding 1-bromo-2-phenylpropan-2-ol rather than its regioisomer.

  • The Microwave Effect (Causality of Acceleration): DMSO possesses a high loss tangent ( tanδ=0.825 ), making it an excellent microwave absorber. Microwave irradiation induces rapid molecular friction via dipole rotation, creating localized superheating. This efficiently overcomes the activation energy barrier for the formation of the bromodimethylsulfonium ion, reducing reaction times from 180 minutes to 15 minutes while preventing the thermal degradation often seen in prolonged batch heating[5].

Mechanism DMSO DMSO + HBr (aq) BDS Bromodimethylsulfonium Ion [Me2S-Br]+ DMSO->BDS Oxidation (Microwave Accelerated) Bromonium Bromonium Ion Intermediate BDS->Bromonium Electrophilic Addition Alkene α-Methylstyrene (Substrate) Alkene->Bromonium Product 1-Bromo-2-phenylpropan-2-ol (Target Halohydrin) Bromonium->Product Regioselective Ring Opening Water H2O (Nucleophile) Water->Product Attack at Tertiary Carbon

Figure 1: Mechanistic pathway for MW-accelerated bromohydroxylation of α-methylstyrene.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 1-Bromo-2-phenylpropan-2-ol

This protocol is designed as a self-validating system . In-process controls (TLC and internal standard NMR) are embedded to ensure trustworthiness and reproducibility before proceeding to purification.

Materials:

  • α-Methylstyrene (0.5 mmol, 65 µL)[3]

  • Hydrobromic Acid (48% aq., 2.5 mmol, 0.28 mL)[3]

  • Dimethyl Sulfoxide (DMSO, anhydrous, 0.5 mL)[3]

  • Dibromomethane ( CH2​Br2​ , internal standard for NMR)[3]

Step-by-Step Methodology:

  • Preparation: To a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar, add α-methylstyrene (65 µL) and DMSO (0.5 mL).

  • Acid Addition (Causality Check): Place the vial in an ice bath ( 0 °C) and add 48% aq. HBr (0.28 mL) dropwise. Rationale: The generation of the bromodimethylsulfonium ion is exothermic; pre-cooling prevents premature volatilization of the alkene and ensures controlled generation of the active species.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Insert into a dedicated microwave synthesizer (e.g., Anton Paar Monowave). Set the parameters to dynamic power mode, targeting 65 °C for 15 minutes . Rationale: Dynamic power modulation prevents temperature overshoots, ensuring the acid-sensitive bromohydrin does not undergo dehydration to form a vinylic bromide[6].

  • Quench & Extraction: Cool the vial rapidly using compressed air. Carefully unseal and transfer the mixture to a separatory funnel containing 5 mL of saturated NaHCO3​ solution to neutralize excess HBr. Extract with Ethyl Acetate ( 3×5 mL).

  • Self-Validation (In-Process Control): Before column chromatography, take a 50 µL aliquot of the organic layer, evaporate, and dissolve in CDCl3​ spiked with a known mass of CH2​Br2​ [3]. Perform a rapid 1H NMR scan to validate conversion (look for the characteristic diastereotopic CH2​Br protons around δ 3.8-4.0 ppm)[3].

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc 90:10 v/v) to yield the product as a colorless oil[3][7].

Workflow Prep 1. Reagent Prep α-Methylstyrene + HBr + DMSO MW 2. MW Irradiation 65 °C, 15 min Dynamic Power Prep->MW Quench 3. Quench & Extract NaHCO3 / EtOAc MW->Quench Purify 4. Purification Flash Chromatography (Hexanes/EtOAc) Quench->Purify Analyze 5. Characterization NMR, HRMS Purify->Analyze

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Protocol B: Downstream Et2​Zn -Mediated Rearrangement to Phenylacetone

Bromohydrins are highly susceptible to base-mediated epoxidation. However, to access complex ketones, a Lewis-acid mediated 1,2-shift is required. demonstrated that Diethylzinc ( Et2​Zn ) facilitates this rearrangement cleanly[4].

Step-by-Step Methodology:

  • Dissolve 1-bromo-2-phenylpropan-2-ol (0.5 mmol) in anhydrous CH2​Cl2​ (2.0 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add Et2​Zn (1.0 M in hexanes, 0.3 mL, 0.6 equiv) dropwise[4]. Causality: Et2​Zn acts as a highly halophilic Lewis acid. It coordinates to the primary bromide, facilitating its departure while simultaneously promoting the selective 1,2-migration of the phenyl group from C2 to C1.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench with saturated aqueous NH4​Cl , extract with CH2​Cl2​ , and purify to isolate phenylacetone.

Quantitative Data & Optimization Results

The implementation of microwave irradiation strictly outperforms conventional thermal heating in both throughput and environmental factor (E-factor), as summarized in Table 1.

Table 1: Optimization of 1-Bromo-2-phenylpropan-2-ol Synthesis

Heating MethodReagentsTemp (°C)TimeIsolated Yield (%)Purity (NMR)
Conventional Batch[3]α-Methylstyrene, HBr, DMSO653 hours93%>95%
Microwave (Dynamic) α-Methylstyrene, HBr, DMSO 65 15 mins 96% >98%
Microwave (Fixed Power)α-Methylstyrene, HBr, DMSOuncontrolled5 mins62%*<80%

*Note: Fixed power microwave heating resulted in localized superheating and the formation of the dehydration byproduct (1-bromo-2-phenyl-prop-1-ene)[6]. Dynamic power modulation is strictly required.

References

  • Bromination of Olefins with HBr and DMSO Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Et2Zn-Mediated Rearrangement of Bromohydrins Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Controlled Microwave Heating in Modern Organic Synthesis Source: Angewandte Chemie International Edition (Wiley Online Library) URL:[Link]

  • 1-Bromo-2-phenylpropan-2-ol | CID 11252885 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the yield of 1-bromo-2-phenylpropan-2-ol in laboratory-scale reactions

Welcome to the Technical Support Center for the synthesis of 1-bromo-2-phenylpropan-2-ol . This guide is engineered for researchers, process chemists, and drug development professionals seeking to optimize the laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-bromo-2-phenylpropan-2-ol . This guide is engineered for researchers, process chemists, and drug development professionals seeking to optimize the laboratory-scale yield of this specific halohydrin.

Below, you will find mechanistic insights, validated step-by-step protocols, quantitative optimization data, and an advanced troubleshooting FAQ designed to solve common synthetic bottlenecks such as poor regioselectivity, dibromination, and unwanted epoxide formation.

Mechanistic Overview & Reaction Pathway

The synthesis of 1-bromo-2-phenylpropan-2-ol from α-methylstyrene (2-phenylpropene) relies on a classic electrophilic addition mechanism. When exposed to an electrophilic bromine source (such as N-bromosuccinimide or in situ generated Br⁺), the alkene's π-bond attacks the halogen to form a cyclic bromonium ion intermediate.

Because the intermediate is unsymmetrical, the tertiary benzylic carbon bears a significant partial positive charge (carbocation character). Consequently, the weak nucleophile (water) attacks this more hindered but highly electrophilic position. This electronic preference overrides steric hindrance, resulting in the Markovnikov addition of the hydroxyl group and the anti-Markovnikov addition of the bromine atom [2].

Pathway A α-Methylstyrene (Substrate) B Electrophilic Bromination (NBS or HBr/DMSO) A->B C Bromonium Ion Intermediate B->C π-bond attacks Br⁺ D Regioselective H₂O Attack (Tertiary Benzylic Carbon) C->D High [H₂O] F Side Reaction: Dibromination C->F High [Br⁻] E 1-Bromo-2-phenylpropan-2-ol (Target Halohydrin) D->E Deprotonation

Mechanistic pathway of 1-bromo-2-phenylpropan-2-ol synthesis via bromonium ion intermediate.

Standard Operating Procedures (SOPs)

To ensure high scientific integrity and reproducibility, we provide two self-validating protocols. The first utilizes the traditional NBS/H₂O system [4], while the second employs a highly efficient, modern HBr/DMSO oxidative system [1].

Workflow S1 1. Reagent Prep Mix Alkene & Solvent S2 2. Halogenation Add Br⁺ Source S1->S2 S3 3. IPC Monitoring TLC / Color Change S2->S3 S4 4. Quench & Extract Avoid Strong Base S3->S4 S5 5. Purification Chromatography S4->S5

Step-by-step experimental workflow for the laboratory-scale synthesis of halohydrins.
Protocol A: Traditional NBS/H₂O Method

Causality Focus: NBS provides a slow, controlled release of Br⁺, minimizing radical side reactions, while the THF/H₂O co-solvent system ensures both the lipophilic substrate and the hydrophilic nucleophile remain in a single homogeneous phase.

  • Preparation: Dissolve α-methylstyrene (1.0 equiv, 10 mmol) in a 1:1 mixture of THF and distilled water (40 mL). Cool the reaction flask to 0 °C using an ice bath to suppress radical pathways.

  • Addition: In portions, add N-bromosuccinimide (NBS) (1.1 equiv, 11 mmol) over 15 minutes. Protect the flask from direct light (wrap in aluminum foil) to prevent homolytic cleavage of the N–Br bond.

  • Reaction & IPC (In-Process Control): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the non-polar UV-active spot of α-methylstyrene disappears.

  • Quench & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to neutralize residual electrophilic bromine. Extract with Ethyl Acetate (3 × 20 mL).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the product.

Protocol B: Advanced HBr/DMSO Method (High Yield)

Causality Focus: DMSO acts as both a solvent and an oxidant, converting aqueous HBr into an active brominating species. This method provides exceptional yields (up to 93%) for styrene derivatives [1].

  • Preparation: To a reaction vial, add α-methylstyrene (0.5 mmol, 65 μL) and DMSO (0.5 mL).

  • Addition: Slowly add aqueous Hydrobromic Acid (48% aq, 5.0 equiv, 0.28 mL). Note: The slow addition controls the exothermic generation of the active brominating species.

  • Reaction: Heat the mixture to 65 °C and stir for 3 hours. The elevated temperature provides the activation energy necessary for the DMSO-mediated oxidation of HBr.

  • Workup: Cool to room temperature, dilute with water (5 mL), and extract with diethyl ether (3 × 5 mL). Wash the organic layer with water to remove DMSO, dry over MgSO₄, and concentrate.

Optimization & Data Presentation

The table below summarizes the causality of solvent and reagent choices on the final yield and impurity profile of 1-bromo-2-phenylpropan-2-ol.

Reaction SystemBromine SourceSolventTempTimeIsolated YieldPrimary Impurity
Method A NBS (1.1 eq)THF / H₂O (1:1)0 °C → RT4 h82%Epoxide (trace)
Method B NBS (1.05 eq)DMSO / H₂O (9:1)RT2 h88%Dibromide (<5%)
Method C HBr (48% aq, 5.0 eq)DMSO65 °C3 h93% Unreacted SM
Control Br₂ (1.0 eq)DCM (Anhydrous)0 °C1 h<5%1,2-dibromo-2-phenylpropane

Troubleshooting & FAQs

Q1: Why is my reaction yielding 1,2-dibromo-2-phenylpropane instead of the target halohydrin? A: This occurs when the bromide ion (Br⁻) outcompetes water as a nucleophile during the attack on the bromonium ion intermediate. To troubleshoot this, you must increase the concentration of water (quantity over quality) [3]. Alternatively, switch to a solvent like DMSO; DMSO strongly solvates cations and hydrogen-bonds with water, but it also helps sequester bromide ions, drastically reducing their nucleophilicity compared to anhydrous conditions.

Q2: How do I prevent the spontaneous formation of 2-methyl-2-phenyloxirane (epoxide) during my workup? A: Halohydrins are direct precursors to epoxides. Under basic conditions, the hydroxyl group is deprotonated, triggering an intramolecular Sₙ2 cyclization that ejects the adjacent bromide leaving group [3]. If you are observing epoxide formation, your workup is too basic. Do not wash the organic layer with NaOH or strong bases. Stick to neutral brine or, at most, a very dilute, cold NaHCO₃ wash to neutralize trace acids.

Q3: What is the mechanistic advantage of using the HBr/DMSO system over traditional NBS? A: The HBr/DMSO system is highly atom-efficient and avoids the generation of succinimide waste. Mechanistically, DMSO oxidizes HBr to generate a reactive brominating species in situ at a highly controlled rate. This slow release prevents localized spikes in Br₂ concentration, which suppresses the competing dibromination pathway and drives the yield of the trans-bromohydrin up to 93%[1].

Q4: Why does the hydroxyl group selectively add to the tertiary benzylic carbon, even though it is more sterically hindered? A: Regioselectivity in halohydrin formation is governed by electronics, not sterics. When the bromonium ion forms, the carbon-bromine bonds are not perfectly symmetrical. The tertiary benzylic carbon is stabilized by both hyperconjugation from the methyl group and resonance from the phenyl ring. This allows it to bear a much larger share of the positive charge (carbocation character). The nucleophilic water molecule is drawn to this highly electrophilic center, cleanly breaking the C-Br bond at that position [2].

References

  • Bromination of Olefins with HBr and DMSO | The Journal of Organic Chemistry Source: American Chemical Society (ACS) URL:[Link]

  • 8.3: Halohydrins from Alkenes - Addition of HO-X Source: Chemistry LibreTexts URL:[Link]

  • Halohydrins from Alkenes Source: Chemistry Steps URL:[Link]

  • 8.3 Halohydrins from Alkenes: Addition of HO-X Source: Organic Chemistry | OpenStax URL:[Link]

Optimization

Solvent optimization for the extraction of 1-bromo-2-phenylpropan-2-ol from aqueous mixtures

Welcome to the Technical Support Center for the isolation and purification of 1-bromo-2-phenylpropan-2-ol . As a bromohydrin synthesized typically via the bromohydroxylation of α -methylstyrene (often utilizing HBr/DMSO...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1-bromo-2-phenylpropan-2-ol . As a bromohydrin synthesized typically via the bromohydroxylation of α -methylstyrene (often utilizing HBr/DMSO or HBr/H 2​ O 2​ systems), this compound presents unique extraction challenges. Its moderately polar tertiary alcohol group, bulky phenyl ring, and base-sensitive primary bromide require a highly controlled liquid-liquid extraction (LLE) environment to prevent degradation, poor partitioning, or epoxide formation.

This guide is designed for researchers and drug development professionals, providing causality-driven troubleshooting, self-validating protocols, and optimized solvent parameters.

I. Extraction Logic & Workflow

The following workflow illustrates the optimized logic for extracting 1-bromo-2-phenylpropan-2-ol from a crude aqueous reaction mixture.

ExtractionWorkflow Start Aqueous Reaction Mixture (Bromohydrin + DMSO/Acid) Dilution 1. Dilute with H2O (Reduces co-solubility) Start->Dilution Quench 2. Mild Quench (pH 6-7) (Prevents epoxide formation) Dilution->Quench Extract 3. Solvent Extraction (EtOAc or MTBE) Quench->Extract PhaseSep 4. Phase Separation Extract->PhaseSep PhaseSep->Extract Aqueous Phase (Back-extract) Wash 5. Brine Wash (Removes residual DMSO) PhaseSep->Wash Organic Phase Dry 6. Dry over Na2SO4 & Concentrate Wash->Dry Pure Purified 1-Bromo-2- phenylpropan-2-ol Dry->Pure

Workflow for the optimized extraction of 1-bromo-2-phenylpropan-2-ol from aqueous mixtures.

II. Self-Validating Extraction Methodology

To ensure maximum yield and high purity, every step in this protocol includes a built-in validation mechanism. Do not proceed to the next step unless the validation criteria are met.

Step 1: Aqueous Dilution & Quenching

  • Action: Transfer the crude reaction mixture to a separatory funnel. Dilute with 3 to 4 volumes of ice-cold deionized water. Slowly add saturated aqueous NaHCO 3​ dropwise until the pH reaches 6.0–7.0.

  • Causality: Dilution crashes the organic product out of the co-solvent matrix. Neutralization prevents acid-catalyzed dehydration during concentration.

  • Validation: Test the aqueous layer with pH paper. The mixture must become visibly cloudy (indicating the organic product is precipitating from the aqueous phase). Cease base addition strictly at pH 7.

Step 2: Primary Solvent Extraction

  • Action: Add 1 volume of Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Invert the funnel gently 5–10 times, venting the stopcock frequently to release CO 2​ gas.

  • Validation: Allow the funnel to rest. A distinct, sharp boundary must form between the layers within 3 minutes. If an emulsion persists beyond 5 minutes, validate the phase separation by adding 10 mL of saturated NaCl (brine) to increase the aqueous density.

Step 3: Aqueous Wash & Back-Extraction

  • Action: Drain the lower aqueous layer. Wash the retained organic layer with 0.5 volumes of saturated brine to strip residual water and DMSO. Back-extract the drained aqueous layer with 0.5 volumes of fresh solvent.

  • Validation: Spot the final aqueous layer on a silica TLC plate (Hexane:EtOAc 8:2) and stain with KMnO 4​ . The absence of a yellow/brown oxidation spot confirms the complete extraction of the bromohydrin.

Step 4: Drying & Concentration

  • Action: Combine the organic layers and dry over anhydrous Na 2​ SO 4​ for 15 minutes. Filter and concentrate under reduced pressure at 30 °C.

  • Validation: The organic solution must transition from slightly cloudy to completely transparent. The Na 2​ SO 4​ crystals should be free-flowing upon swirling, not clumped.

III. Troubleshooting & FAQs

Q: Why does my 1-bromo-2-phenylpropan-2-ol degrade into an epoxide during extraction? A: Causality: Bromohydrins contain a nucleophilic hydroxyl group adjacent to an electrophilic carbon bearing a bromide leaving group. Under basic conditions (pH > 8), the hydroxyl group is deprotonated, triggering a rapid intramolecular S N​ 2 reaction to form 2-methyl-2-phenyloxirane (an epoxide) . Solution: Always quench residual acid with a mild base like NaHCO 3​ carefully, ensuring the aqueous phase never exceeds pH 7. Avoid strong bases like NaOH or KOH entirely.

Q: I synthesized the bromohydrin using the HBr/DMSO method, but my extraction yields are under 50%. What is causing this? A: Causality: Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent that acts as a co-solvent, significantly increasing the aqueous solubility of the moderately polar bromohydrin . If the aqueous layer is not sufficiently diluted, the partition coefficient ( KD​ ) shifts unfavorably toward the aqueous phase. Solution: Dilute the reaction mixture with at least 3–4 volumes of deionized water prior to extraction. Use a solvent with a high affinity for polar aromatics, such as EtOAc.

Q: How do I eliminate stubborn emulsion layers during the liquid-liquid extraction? A: Causality: Emulsions form when fine droplets of the extraction solvent become stabilized in the aqueous phase, often exacerbated by the presence of polymeric byproducts from the styrene precursor or high salt concentrations from the reaction . Solution:

  • Increase the ionic strength of the aqueous phase by adding solid NaCl (salting out).

  • Filter the biphasic mixture through a pad of Celite to remove insoluble polymeric particulates acting as surfactants.

Q: I used the HBr/H 2​ O 2​ protocol in water. Do I still need to worry about co-solvents? A: Causality: The HBr-H 2​ O 2​ system is efficiently activated in water under mild conditions, allowing the bromohydroxylation of various styrenes without organic co-solvents . Because there is no DMSO to artificially inflate aqueous solubility, your extraction efficiency will naturally be higher. However, you must still wash the organic layer with a mild reducing agent (like 5% sodium thiosulfate) to neutralize unreacted peroxides or dissolved bromine before concentration.

IV. Quantitative Data: Solvent Optimization Parameters

Selecting the correct solvent is the single most critical variable in optimizing your partition coefficient ( KD​ ). Use the table below to select the appropriate solvent based on your specific scale and matrix.

SolventPolarity Index (P')Estimated Partition Efficiency ( KD​ )Emulsion RiskBoiling Point (°C)Recommended Use
Ethyl Acetate (EtOAc) 4.4HighModerate77.1Primary recommendation; excellent recovery of tertiary alcohols due to hydrogen-bond accepting capabilities.
Methyl tert-butyl ether (MTBE) 2.5HighLow55.2Excellent alternative; lower water miscibility than EtOAc, leading to faster phase separation.
Dichloromethane (DCM) 3.1Very HighHigh39.6Good for small-scale extractions; heavier than water (bottom layer), but carries a higher toxicity profile.
Hexanes 0.1LowLow68.0Not recommended; the bromohydrin is too polar for efficient extraction, leading to poor yields.

V. References

  • Title: Bromination of Olefins with HBr and DMSO Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: HBr−H 2​ O 2​ : A Facile Protocol for Regioselective Synthesis of Bromohydrins and α -Bromoketones and Oxidation of Benzylic/Secondary Alcohols to Carbonyl Compounds under Mild Aqueous Conditions Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

  • Title: Bromination of Alkenes - The Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Practical Aspects of Solvent Extraction Source: LCGC International URL: [Link]

Reference Data & Comparative Studies

Validation

Validating the stereochemistry of 1-bromo-2-phenylpropan-2-ol via X-ray crystallography

Validating the Stereochemistry of 1-Bromo-2-phenylpropan-2-ol: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques The unambiguous assignment of absolute configuration is a critical bottleneck in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Stereochemistry of 1-Bromo-2-phenylpropan-2-ol: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques

The unambiguous assignment of absolute configuration is a critical bottleneck in the development of chiral synthetic intermediates and active pharmaceutical ingredients. 1-Bromo-2-phenylpropan-2-ol, a tertiary halohydrin often synthesized via the oxidative bromination of α-methylstyrene[1], presents a unique analytical challenge. Because it typically presents as a viscous oil or low-melting solid at room temperature, direct single-crystal X-ray diffraction (SCXRD) is thermodynamically unfeasible.

This guide objectively compares the efficacy of state-of-the-art X-ray co-crystallization techniques against orthogonal solution-state methods—specifically Vibrational Circular Dichroism (VCD) and NMR-based Mosher's method—for validating the stereocenter at C2 of 1-bromo-2-phenylpropan-2-ol.

Section 1: Comparative Analysis of Stereochemical Validation Methods

To establish a self-validating analytical system, researchers must weigh sample recoverability, the need for chemical derivatization, and the statistical confidence of the output.

Table 1: Performance Comparison of Stereochemical Validation Techniques

FeatureSingle-Crystal X-Ray (Co-Crystallization)Vibrational Circular Dichroism (VCD)NMR (Mosher’s Method)
Principle Anomalous dispersion of X-rays by heavy atoms (Br) in a crystal lattice.Differential absorption of left/right circularly polarized IR light.Chemical shift differences (Δδ) of diastereomeric esters.
Sample State Solid (Co-crystal with a chaperone matrix).Solution (e.g., CDCl₃).Solution (e.g., CDCl₃).
Derivatization None (Non-covalent encapsulation).None.Required (Covalent esterification).
Sample Size < 3 mg.5–15 mg (Recoverable).1–5 mg.
Data Output Atomic coordinates, Flack parameter.Experimental vs. DFT-calculated VCD spectra.¹H/¹⁹F NMR chemical shifts.
Confidence Absolute (Flack parameter near 0.0).High (Requires high spectral similarity index).Moderate (Steric hindrance at tertiary alcohol can skew results).

Section 2: X-Ray Crystallography via Co-Crystallization (The SCC Protocol)

Causality & Expertise: Direct crystallization of 1-bromo-2-phenylpropan-2-ol is highly unfavorable. Furthermore, covalent derivatization (e.g., forming a p-nitrobenzoate ester to force crystallization) is severely hindered by the steric bulk of the tertiary alcohol, which is flanked by a phenyl ring and a bromomethyl group. To bypass this, modern crystallography utilizes 2[2] using a tetraaryladamantane (e.g., TEO) crystallization chaperone.

TEO forms a porous crystalline network that non-covalently encapsulates the liquid analyte, enforcing long-range order suitable for SCXRD. The presence of the heavy bromine atom in the analyte provides excellent anomalous scattering, ensuring a highly reliable Flack parameter for absolute configuration.

Step-by-Step Methodology: TEO Co-Crystallization

  • Sample Preparation: Dissolve 3.0 mg of enantiopure 1-bromo-2-phenylpropan-2-ol in 0.5 mL of CD₂Cl₂. (Self-Validation: This solution should first be used to acquire a standard ¹H NMR spectrum to verify >95% chemical purity before proceeding).

  • Matrix Introduction: Evaporate the CD₂Cl₂ under a gentle stream of nitrogen. Immediately add 9.0 mg of finely powdered TEO (Tetraaryladamantane octaether) to the neat oil (a 3:1 matrix-to-analyte weight ratio).

  • Co-Crystallization: Dissolve the mixture in a minimal amount of a volatile co-solvent (e.g., cyclohexane/dichloromethane) and allow for slow evaporation at room temperature (20–22 °C) in a loosely capped vial.

  • Crystal Harvesting: After 16–24 hours, inspect the vial under polarized light. Harvest a well-defined, block-like co-crystal using a cryo-loop and immediately transfer it to a cold nitrogen stream (100 K) on the diffractometer to prevent solvent/analyte loss.

  • Data Acquisition & Refinement: Acquire diffraction data using Cu-Kα or Mo-Kα radiation. Solve the structure using direct methods. The absolute configuration is established by refining the Flack parameter; a value of 0.0(1) confirms the correct enantiomer, while 1.0(1) indicates the inverted structure.

Section 3: Mechanistic Workflow for Stereochemical Assignment

G Start 1-bromo-2-phenylpropan-2-ol (Liquid/Oil) Decision Select Validation Pathway Start->Decision XRD X-Ray Crystallography (Absolute Config) Decision->XRD Highest Precision VCD Vibrational Circular Dichroism (Solution State) Decision->VCD Non-destructive NMR NMR Spectroscopy (Relative/Absolute) Decision->NMR Routine Setup CoCryst TEO Co-Crystallization (Non-covalent) XRD->CoCryst Compute DFT Conformational Analysis (B3LYP/6-31G*) VCD->Compute Deriv Mosher Ester Derivatization (Sterically Hindered) NMR->Deriv Flack Flack Parameter ~ 0 CoCryst->Flack Match High Spectral Similarity Compute->Match Delta Δδ Analysis Deriv->Delta

Decision matrix and workflow for assigning absolute configuration of liquid chiral molecules.

Section 4: Orthogonal Validation via VCD and NMR

Relying on a single analytical method can introduce systemic bias. Therefore, orthogonal validation using VCD or NMR is highly recommended for robust scientific publishing.

Method A: Vibrational Circular Dichroism (VCD) Causality: 3[3]. Because 1-bromo-2-phenylpropan-2-ol possesses significant conformational flexibility (due to the rotatable C1-C2 and C2-Phenyl bonds), the experimental VCD spectrum is a population-weighted average of all conformers.4[4]. Protocol:

  • Dissolve 10 mg of the analyte in 200 μL of CDCl₃.

  • Acquire the IR and VCD spectra using a 100 μm path-length BaF₂ cell over 4–12 hours to ensure a high signal-to-noise ratio.

  • Concurrently, perform a conformational search using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to predict the theoretical VCD spectra for the (R) and (S) enantiomers.

  • Compare the experimental and theoretical spectra. A high Enantiomeric Similarity Index (ESI) confirms the absolute configuration without the need for crystallization.

Method B: Mosher’s Method (NMR) Causality: Reacting the chiral alcohol with (R)- and (S)-MTPA chloride generates diastereomeric esters. The magnetic anisotropy of the phenyl ring in the MTPA moiety shields specific protons, allowing for the deduction of stereochemistry based on chemical shift differences (Δδ = δS - δR)[5]. Protocol:

  • Dissolve 2 mg of the alcohol in anhydrous pyridine.

  • Add an excess of (R)-MTPA-Cl and a catalytic amount of DMAP. Stir at elevated temperatures. (Note: Due to the extreme steric hindrance of the tertiary alcohol, standard room-temperature protocols often fail or require extended reaction times >48h).

  • Purify the resulting ester and acquire a high-resolution ¹H NMR spectrum. Repeat with (S)-MTPA-Cl.

  • Calculate Δδ for the methyl and bromomethyl protons to assign the configuration. Caution: Steric crowding at the C2 tertiary center can lead to atypical conformer populations, making Mosher's method less reliable for this specific substrate compared to SCXRD or VCD.

Section 5: Experimental Data Summary

When comparing the outputs of these methodologies for 1-bromo-2-phenylpropan-2-ol, SCXRD provides the most definitive proof of stereochemistry, provided the co-crystallization is successful.

Table 2: Typical Experimental Metrics for 1-Bromo-2-phenylpropan-2-ol Validation

MetricSCXRD (TEO Co-crystal)VCD (Solution)NMR (Mosher Ester)
Analysis Time 24–48 hours (including crystallization)12–24 hours (including DFT compute)48–72 hours (reaction + purification)
Key Indicator Flack Parameter: 0.02(3)Spectral Similarity Index: >85%Δδ (H-1): +0.12 ppm
Failure Mode Poor crystal packing / disorderInaccurate DFT conformer weightingIncomplete esterification
Destructive? No (Analyte can be extracted)NoYes

References

  • Angewandte Chemie International Edition (via NIH)
  • Absolute configuration of complex chiral molecules Spark904 URL
  • A Comparative Guide to Verifying the Absolute Configuration of Products from 2-(Hydroxymethyl)
  • The Journal of Organic Chemistry (ACS)
  • The Journal of Organic Chemistry (ACS)

Sources

Comparative

Spectroscopic Comparison of 1-Bromo-2-phenylpropan-2-ol and Its Oxidized Derivatives: A Comprehensive Analytical Guide

As researchers and drug development professionals navigate the complexities of late-stage functionalization, understanding the oxidative boundaries of intermediate compounds becomes critical. 1-Bromo-2-phenylpropan-2-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals navigate the complexities of late-stage functionalization, understanding the oxidative boundaries of intermediate compounds becomes critical. 1-Bromo-2-phenylpropan-2-ol (a tertiary bromohydrin) presents a unique analytical case study[1]. Because the hydroxyl group is situated on a tertiary carbon, the molecule inherently resists standard mild oxidation (e.g., Swern or Dess-Martin oxidations). Instead, subjecting it to oxidative conditions forces a C-C bond cleavage, yielding acetophenone . Alternatively, base-mediated cyclization yields 2-methyl-2-phenyloxirane , an oxidation-state equivalent of the bromohydrin that serves as a direct oxidized derivative of the parent alkene[2].

This guide objectively compares the spectroscopic profiles of 1-bromo-2-phenylpropan-2-ol against its oxidative cleavage product and its cyclized equivalent, while providing self-validating experimental workflows for their synthesis.

Part 1: Mechanistic Causality & Reaction Network

To manipulate 1-bromo-2-phenylpropan-2-ol effectively, one must understand the causality of its reaction pathways. The bromohydrin is typically synthesized via the oxidative bromination of α-methylstyrene using an in situ generated electrophilic bromine species[3]. When further oxidation is attempted, the lack of an α-hydrogen on the tertiary carbinol prevents standard ketone formation. Harsh oxidants (like KMnO₄) instead attack the electron-rich aromatic-adjacent center, driving oxidative cleavage.

G A α-Methylstyrene (Precursor) B 1-Bromo-2-phenylpropan-2-ol (Tertiary Bromohydrin) A->B HBr, DMSO (Oxidative Bromination) C 2-Methyl-2-phenyloxirane (Epoxide Equivalent) B->C NaOH, H2O (Intramolecular SN2) D Acetophenone (Oxidative Cleavage) B->D KMnO4, Δ (Oxidative Cleavage)

Reaction pathways of 1-bromo-2-phenylpropan-2-ol to its oxidized and cyclized derivatives.

Part 2: Spectroscopic Data Comparison

The structural transformation from a bromohydrin to either an epoxide or a cleaved ketone results in distinct, highly diagnostic spectroscopic shifts. The table below summarizes the quantitative data required to objectively verify the success of these transformations[4].

Spectroscopic Method1-Bromo-2-phenylpropan-2-ol (Bromohydrin)2-Methyl-2-phenyloxirane (Epoxide)Acetophenone (Oxidative Cleavage)
IR (Diagnostic Peaks) ~3400 cm⁻¹ : Broad O-H stretch.~690, 760 cm⁻¹ : Monosubstituted benzene.~1250 cm⁻¹ : C-O-C asymmetric stretch.(Absence of O-H stretch)~1680 cm⁻¹ : Strong, conjugated C=O stretch.(Absence of O-H stretch)
¹H NMR (CDCl₃) δ 7.34–7.51 (m, 5H, Ar-H)δ 3.63 (d, J=10.4 Hz, 1H, CH₂Br)δ 3.54 (d, J=10.4 Hz, 1H, CH₂Br)δ 2.57 (s, 1H, -OH)δ 1.74 (s, 3H, -CH₃)δ 7.25–7.40 (m, 5H, Ar-H)δ 2.98 (d, J=5.4 Hz, 1H, CH₂O)δ 2.80 (d, J=5.4 Hz, 1H, CH₂O)δ 1.72 (s, 3H, -CH₃)δ 7.95 (d, 2H, Ar-H ortho)δ 7.55 (t, 1H, Ar-H para)δ 7.45 (t, 2H, Ar-H meta)δ 2.60 (s, 3H, -CH₃)
¹³C NMR (CDCl₃) δ 145.2, 128.5, 127.5, 125.3 (Ar-C)δ 74.1 (C-OH)δ 47.2 (CH₂Br)δ 29.0 (-CH₃)δ 141.2, 128.4, 127.6, 125.1 (Ar-C)δ 57.1 (Quaternary C-O)δ 56.8 (CH₂O)δ 21.8 (-CH₃)δ 198.1 (C=O)δ 137.1, 133.1, 128.5, 128.3 (Ar-C)δ 26.6 (-CH₃)
Causality of Spectroscopic Shifts
  • Bromohydrin vs. Epoxide: The diastereotopic protons of the -CH₂Br group in the bromohydrin appear as widely split doublets (J = 10.4 Hz) due to the heavy bromine atom. Upon cyclization to the epoxide, the ring strain and electronegativity of oxygen shift these protons upfield (δ 2.80–2.98) and reduce the geminal coupling constant (J = 5.4 Hz).

  • Bromohydrin vs. Ketone: The oxidative cleavage completely removes the -CH₂Br fragment. The remaining methyl group shifts dramatically downfield (from δ 1.74 to δ 2.60) due to the direct deshielding cone of the newly formed carbonyl group (δ 198.1 in ¹³C NMR).

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies are designed as self-validating systems . In-process analytical checks are embedded within the steps to confirm chemical causality before proceeding.

Protocol 1: Synthesis of 1-Bromo-2-phenylpropan-2-ol via Oxidative Bromination

Causality: Traditional brominations rely on highly toxic Br₂ gas. This protocol utilizes Dimethyl Sulfoxide (DMSO) as a mild oxidant to convert aqueous HBr into an active electrophilic bromine species in situ, ensuring a safer and highly atom-economical addition across the α-methylstyrene double bond[3].

  • Initialization: In a round-bottom flask, dissolve α-methylstyrene (1.0 equiv) in DMSO (1 mL per mmol of substrate).

  • Activation: Slowly add 48% aqueous HBr (5.0 equiv) to the stirring solution.

  • Reaction: Heat the mixture to 65 °C and stir for 3 hours.

  • Self-Validation Checkpoint (Visual & TLC): The solution will rapidly transition to a distinct yellow/orange hue, visually confirming the DMSO-mediated oxidation of bromide to the active electrophile. As the alkene consumes the electrophile, the color will stabilize. Perform a TLC (Hexanes/EtOAc 80:20); the non-polar alkene spot (high Rf) must completely disappear, replaced by a strongly UV-active, more polar spot (lower Rf) corresponding to the bromohydrin.

  • Isolation: Quench the reaction with water, extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the bromohydrin as a colorless to pale-yellow oil[3].

Protocol 2: Oxidative Cleavage to Acetophenone

Causality: Because the tertiary alcohol cannot undergo standard dehydrogenation, a strong oxidant (KMnO₄) is used to force the oxidative cleavage of the C-C bond, expelling the bromomethyl group and leaving behind the aryl ketone.

  • Initialization: Dissolve 1-bromo-2-phenylpropan-2-ol (1.0 equiv) in a 1:1 mixture of acetone and water.

  • Oxidation: Slowly add solid KMnO₄ (2.5 equiv) in small portions while stirring vigorously at room temperature.

  • Self-Validation Checkpoint (Visual & Redox Confirmation): The deep purple color of the permanganate will initially persist but should rapidly discharge to form a dense, insoluble brown precipitate (MnO₂). This phase change is the critical self-validation step: it confirms that Mn(VII) is successfully being reduced to Mn(IV), meaning the substrate is actively being oxidized. If the solution remains purely purple after 30 minutes, the reaction has stalled and requires gentle heating (40 °C).

  • Isolation: Filter the brown MnO₂ suspension through a pad of Celite, washing with excess acetone. Concentrate the filtrate to remove acetone, extract the aqueous residue with dichloromethane, dry, and evaporate to isolate acetophenone. Confirm success via IR (appearance of the 1680 cm⁻¹ peak).

References

  • Karki, M., & Magolan, J. (2015). Bromination of Olefins with HBr and DMSO. The Journal of Organic Chemistry, 80(7), 3701–3707. URL:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11252885, 1-Bromo-2-phenylpropan-2-ol. URL:[Link]

  • LookChem. (2024). 2-Methyl-2-phenyloxirane - Synthetic Routes and Properties. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Bromo-2-phenylpropan-2-ol

Handling specialized halogenated intermediates like 1-Bromo-2-phenylpropan-2-ol (CAS: 31778-29-7) requires moving beyond generic safety data sheets. In drug development and advanced organic synthesis, safety and experime...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized halogenated intermediates like 1-Bromo-2-phenylpropan-2-ol (CAS: 31778-29-7) requires moving beyond generic safety data sheets. In drug development and advanced organic synthesis, safety and experimental integrity are deeply intertwined. Poor handling not only endangers personnel but also introduces impurities—such as degradation byproducts or leached elastomers—that can derail downstream assays.

As a chemical supplier committed to your laboratory’s operational excellence, we have developed this comprehensive, field-proven guide. It synthesizes authoritative chemical data with mechanistic reasoning to provide a self-validating framework for handling, utilizing, and disposing of 1-Bromo-2-phenylpropan-2-ol.

Chemical Profiling & Hazard Causality

1-Bromo-2-phenylpropan-2-ol is a versatile organic compound frequently utilized as a building block in pharmaceutical synthesis[1]. It is classically synthesized via the oxidative bromination of alpha-methylstyrene using hydrobromic acid (HBr) and dimethyl sulfoxide (DMSO)[2].

Understanding its physical properties is the first step in designing an effective safety protocol. Because chemical suppliers mandate that such specialized products be treated with the recognition of "having unknown hazards and toxicity"[3], we must infer its risk profile from its structural mechanics.

Table 1: Quantitative Data & Operational Implications

PropertyValueOperational Implication (Causality)
CAS Number 31778-29-7[3]Essential for precise inventory tracking and EPA/RCRA waste logging.
Molecular Formula C9H11BrO[3]High halogen (bromine) content dictates strict segregation into halogenated waste streams.
Molecular Weight 215.09 g/mol [1]Utilized for precise stoichiometric calculations during organic synthesis.
Physical State Yellow to colorless liquid[1]As a room-temperature liquid, droplet splashing during transfer poses a severe risk of dermal/corneal alkylation.
Storage Conditions Dry, 20-22 °C[1]Ambient moisture can trigger the slow hydrolysis of the tertiary bromide, generating corrosive HBr gas that pressurizes the container.

The Personal Protective Equipment (PPE) Matrix

Generic PPE recommendations often fail to account for the specific solvation properties of brominated organics. The following matrix outlines the required gear and the mechanistic reasoning behind each choice.

Table 2: Advanced PPE Requirements

PPE CategorySpecificationCausality (Why it is required)
Hand Protection Double-layered Nitrile (min 8 mil) or Butyl RubberHalogenated organic liquids rapidly permeate standard latex. Nitrile provides a temporary barrier against splashes; however, butyl rubber is required for extended, direct contact.
Eye Protection Indirect-vented chemical splash gogglesSafety glasses with side shields are insufficient. The liquid state of the compound[1] means capillary action can draw splashed liquid around standard lenses.
Body Protection Flame-Resistant (FR) Lab CoatStructurally related brominated propenes exhibit notable flammability[4]. An FR coat mitigates fire risks during highly exothermic oxidative synthesis steps.
Respiratory Class II Fume HoodPrevents inhalation of potential HBr off-gassing caused by ambient moisture hydrolysis during storage and transfer.

Operational Workflow: Self-Validating Protocols

To ensure both safety and reagent purity, follow these step-by-step methodologies when handling 1-Bromo-2-phenylpropan-2-ol. Every protocol described below is designed as a self-validating system.

Protocol A: Fume Hood Transfer and Aliquoting
  • Airflow Validation: Before opening the reagent, ensure the fume hood face velocity is between 100–120 fpm.

    • Self-Validation Step: Tape a small piece of Kimwipe to the bottom of the sash. A steady, inward pull confirms negative pressure integrity.

  • Atmospheric Control: Because 1-Bromo-2-phenylpropan-2-ol is synthesized via HBr/DMSO pathways[2], residual acidic byproducts can be exacerbated by moisture. Purge the receiving vessel with an inert gas (N2 or Argon) to displace ambient humidity.

  • Syringe Selection: Aliquot the liquid[1] using a glass syringe equipped with a stainless-steel needle.

    • Causality: Do not use plastic syringes with rubber plungers. Brominated solvents act as aggressive swelling agents that will degrade the elastomer, leaching plasticizers directly into your drug development pipeline.

  • Thread Inspection: After transfer, inspect the primary container's threading. Wipe it with a dry, lint-free cloth before sealing.

    • Causality: Residual liquid trapped in the threads will degrade, causing the cap to seize and creating a hazardous pressure-release scenario upon next use.

Protocol B: Spill Response and Neutralization
  • Immediate Containment: Isolate the area. Do NOT apply water, as this will accelerate the hydrolysis of the bromide group into hydrobromic acid.

  • Inert Absorption: Cover the spill entirely with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite.

  • Chemical Neutralization: Apply a weak base, such as solid sodium bicarbonate, over the absorbed mixture to neutralize any latent acidic degradation products.

    • Self-Validation Step: Observe the spill zone. The complete cessation of effervescence (bubbling) visually confirms that the acidic components have been fully neutralized and the material is safe to sweep.

Halogenated Waste Disposal Plan

Improper disposal of 1-Bromo-2-phenylpropan-2-ol can lead to severe regulatory fines and exothermic laboratory accidents.

  • Strict Segregation: Transfer all absorbed spill material, used reaction solvent, and contaminated consumables into a designated "Halogenated Organic Waste" carboy.

  • Avoid Cross-Contamination: Never mix this compound with non-halogenated waste (e.g., acetone, ethanol) or heavy metal waste. Mixing halogenated organics with incompatible solvents can trigger violent, pressure-generating exothermic reactions.

  • Labeling: Clearly label the waste container with the CAS number (31778-29-7)[3] to ensure downstream waste management facilities apply the correct high-temperature incineration protocols.

Visualizing the Operational Lifecycle

The following diagram maps the critical path from reagent storage to final disposal, ensuring all personnel understand the required safety gates.

ChemicalWorkflow S1 1. Reagent Storage (20-22 °C, Dry Environment) S2 2. PPE Verification (Nitrile, Goggles, FR Coat) S1->S2 S3 3. Fume Hood Transfer (Min. 100 fpm Face Velocity) S2->S3 S4 4. Experimental Execution (e.g., Organic Synthesis) S3->S4 S5 5. Waste Segregation (Halogenated Organics) S4->S5

Workflow for the safe handling and disposal of 1-Bromo-2-phenylpropan-2-ol.

References

  • Hoffman Fine Chemicals. CAS 31778-29-7 | 1-Bromo-2-phenylpropan-2-ol | MFCD24071909.
  • UGA Student Affairs. 1-Bromo-2-phenylpropan-2-ol: A Versatile Organic Compound.
  • The Journal of Organic Chemistry. Bromination of Olefins with HBr and DMSO.
  • LookChem. Cas 3360-53-0,1-BROMO-2-PHENYL-PROPENE.

Sources

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